molecular formula C9H10BBrO2 B13109127 rel-((1R,2R)-2-(3-Bromophenyl)cyclopropyl)boronicacid

rel-((1R,2R)-2-(3-Bromophenyl)cyclopropyl)boronicacid

Cat. No.: B13109127
M. Wt: 240.89 g/mol
InChI Key: HTPYYSQIHPOUPG-DTWKUNHWSA-N
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Description

rel-((1R,2R)-2-(3-Bromophenyl)cyclopropyl)boronic acid: is a boronic acid derivative featuring a cyclopropyl ring substituted with a bromophenyl group

Preparation Methods

The synthesis of rel-((1R,2R)-2-(3-Bromophenyl)cyclopropyl)boronic acid typically involves the following steps:

    Cyclopropanation: The starting material, a suitable phenyl derivative, undergoes cyclopropanation to introduce the cyclopropyl ring.

    Bromination: The cyclopropyl derivative is then brominated to introduce the bromophenyl group.

    Boronic Acid Formation: Finally, the bromophenylcyclopropyl derivative is converted to the boronic acid via a reaction with a boron-containing reagent under appropriate conditions.

Industrial production methods may involve optimizing these steps for higher yields and purity, often using flow microreactor systems for efficiency and sustainability .

Chemical Reactions Analysis

rel-((1R,2R)-2-(3-Bromophenyl)cyclopropyl)boronic acid can undergo various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or other boron-containing compounds.

    Reduction: The bromophenyl group can be reduced under suitable conditions to form the corresponding phenyl derivative.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents and conditions for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

rel-((1R,2R)-2-(3-Bromophenyl)cyclopropyl)boronic acid has several scientific research applications:

Mechanism of Action

The mechanism by which rel-((1R,2R)-2-(3-Bromophenyl)cyclopropyl)boronic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site residues, modulating the activity of the target protein. This interaction can affect various biochemical pathways, leading to the desired therapeutic or material properties .

Comparison with Similar Compounds

Similar compounds to rel-((1R,2R)-2-(3-Bromophenyl)cyclopropyl)boronic acid include:

    Phenylboronic acid: Lacks the cyclopropyl and bromophenyl groups, making it less sterically hindered and less specific in its interactions.

    Cyclopropylboronic acid: Lacks the bromophenyl group, resulting in different reactivity and applications.

    Bromophenylboronic acid: Lacks the cyclopropyl ring, affecting its steric and electronic properties.

Properties

Molecular Formula

C9H10BBrO2

Molecular Weight

240.89 g/mol

IUPAC Name

[(1R,2R)-2-(3-bromophenyl)cyclopropyl]boronic acid

InChI

InChI=1S/C9H10BBrO2/c11-7-3-1-2-6(4-7)8-5-9(8)10(12)13/h1-4,8-9,12-13H,5H2/t8-,9+/m0/s1

InChI Key

HTPYYSQIHPOUPG-DTWKUNHWSA-N

Isomeric SMILES

B([C@@H]1C[C@H]1C2=CC(=CC=C2)Br)(O)O

Canonical SMILES

B(C1CC1C2=CC(=CC=C2)Br)(O)O

Origin of Product

United States

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